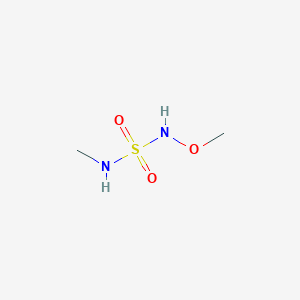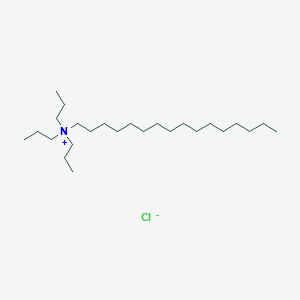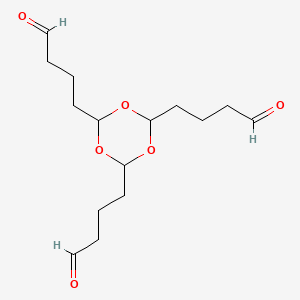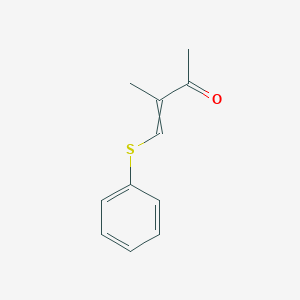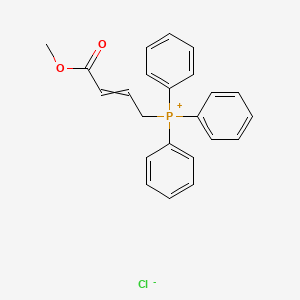
(4-Methoxy-4-oxobut-2-en-1-yl)(triphenyl)phosphanium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methoxy-4-oxobut-2-en-1-yl)(triphenyl)phosphanium chloride is a chemical compound known for its unique structure and properties. It is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-4-oxobut-2-en-1-yl)(triphenyl)phosphanium chloride typically involves the reaction of triphenylphosphine with a suitable precursor, such as (4-Methoxy-4-oxobut-2-en-1-yl) chloride. The reaction is carried out under controlled conditions, often in the presence of a solvent like dichloromethane, and requires careful monitoring of temperature and reaction time to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize waste .
Análisis De Reacciones Químicas
Types of Reactions
(4-Methoxy-4-oxobut-2-en-1-yl)(triphenyl)phosphanium chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions vary depending on the type of reaction and the reagents used. For example, oxidation may yield different oxo compounds, while substitution reactions can produce a variety of substituted phosphonium salts .
Aplicaciones Científicas De Investigación
(4-Methoxy-4-oxobut-2-en-1-yl)(triphenyl)phosphanium chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials, contributing to advancements in industrial chemistry
Mecanismo De Acción
The mechanism by which (4-Methoxy-4-oxobut-2-en-1-yl)(triphenyl)phosphanium chloride exerts its effects involves its interaction with molecular targets and pathways. It can act as a nucleophile or electrophile in different reactions, depending on the conditions. The compound’s unique structure allows it to participate in various chemical transformations, making it a versatile reagent in synthetic chemistry .
Comparación Con Compuestos Similares
Similar Compounds
(4-Methoxy-4-oxobutyl)(triphenyl)phosphonium: Similar in structure but differs in the position of the methoxy group.
(4-methoxy-4-oxobut-2-en-1-yl)phosphonic acid: Contains a phosphonic acid group instead of a phosphonium chloride group
Uniqueness
What sets (4-Methoxy-4-oxobut-2-en-1-yl)(triphenyl)phosphanium chloride apart from similar compounds is its specific reactivity and the types of reactions it can undergo. Its unique structure allows for a wide range of chemical transformations, making it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
112537-95-8 |
|---|---|
Fórmula molecular |
C23H22ClO2P |
Peso molecular |
396.8 g/mol |
Nombre IUPAC |
(4-methoxy-4-oxobut-2-enyl)-triphenylphosphanium;chloride |
InChI |
InChI=1S/C23H22O2P.ClH/c1-25-23(24)18-11-19-26(20-12-5-2-6-13-20,21-14-7-3-8-15-21)22-16-9-4-10-17-22;/h2-18H,19H2,1H3;1H/q+1;/p-1 |
Clave InChI |
ISADPXNVZAOMJL-UHFFFAOYSA-M |
SMILES canónico |
COC(=O)C=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



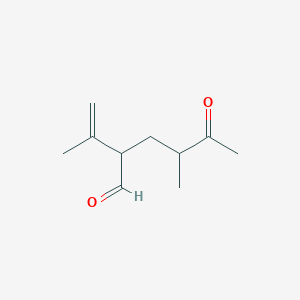
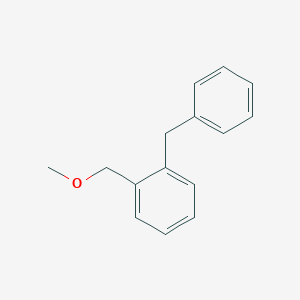
![1-(Butylamino)-3-[(1H-indol-4-yl)oxy]propan-2-ol](/img/structure/B14315727.png)
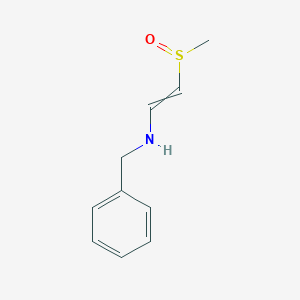
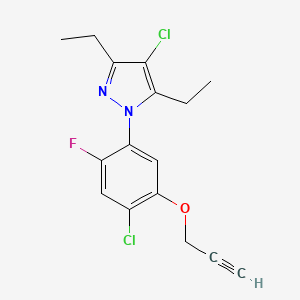

![Silane, (1,1-dimethylethyl)[4-(2-furanyl)butoxy]dimethyl-](/img/structure/B14315759.png)
